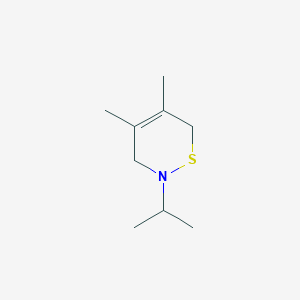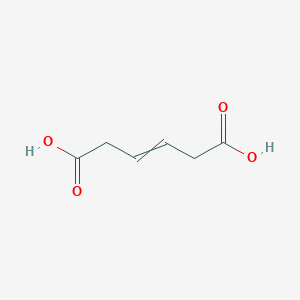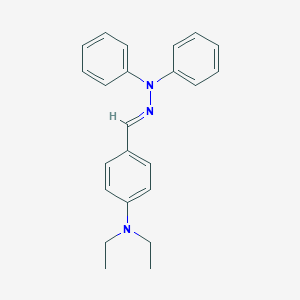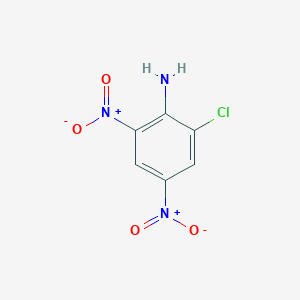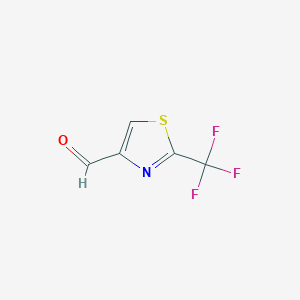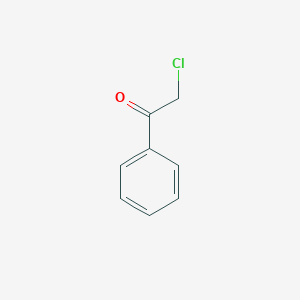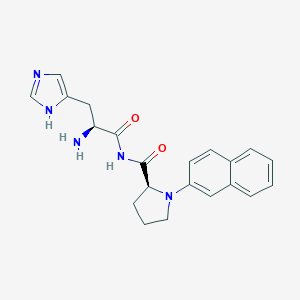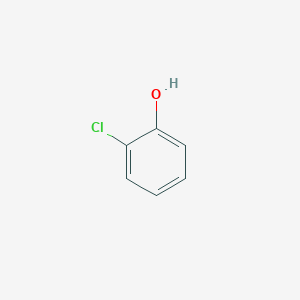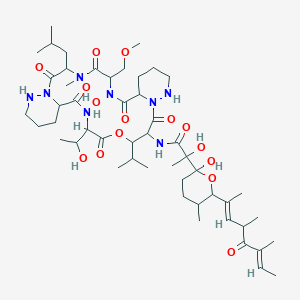![molecular formula C23H32N4O8 B165364 [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate CAS No. 137057-43-3](/img/structure/B165364.png)
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, also known as BuMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BuMA is a derivative of adenosine, a nucleoside that is involved in various physiological processes in the body.
Mécanisme D'action
The mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is not fully understood, but it is believed to involve the activation of adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including the regulation of blood flow, inflammation, and apoptosis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is believed to activate the A2A adenosine receptor, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have various biochemical and physiological effects in the body. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation, such as ribonucleotide reductase and thymidylate synthase. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells.
In addition to its anti-cancer effects, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to have cardiovascular effects. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to reduce blood pressure in hypertensive animal models.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has several advantages for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a potent inhibitor of cancer cell proliferation, making it a valuable tool for studying cancer biology. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a selective activator of the A2A adenosine receptor, making it a valuable tool for studying adenosine receptor signaling.
However, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate also has some limitations for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex molecule that requires expertise in organic chemistry for synthesis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research. One area of research is the development of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate derivatives with improved pharmacological properties. Another area of research is the identification of new therapeutic applications for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, such as in the treatment of autoimmune diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate and its potential applications in cancer and cardiovascular diseases.
Conclusion:
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, or [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have anti-cancer and cardiovascular effects, and has potential applications in the treatment of various diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research is an exciting area of research with many future directions.
Méthodes De Synthèse
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate involves the protection of the hydroxyl group of adenosine with butanoyl chloride, followed by the protection of the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride. The resulting intermediate is then treated with butyric anhydride to form [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is in the treatment of cancer. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been studied for its potential applications in cardiovascular diseases, such as ischemic heart disease and hypertension. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases.
Propriétés
Numéro CAS |
137057-43-3 |
|---|---|
Nom du produit |
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate |
Formule moléculaire |
C23H32N4O8 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C23H32N4O8/c1-5-8-15(28)32-11-14-19(34-16(29)9-6-2)20(35-17(30)10-7-3)23(33-14)27-13-26-18-21(27)24-12-25-22(18)31-4/h12-14,19-20,23H,5-11H2,1-4H3/t14-,19-,20+,23-/m1/s1 |
Clé InChI |
RLXWNXSONLCZDP-PRLVQNESSA-N |
SMILES isomérique |
CCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
SMILES |
CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
SMILES canonique |
CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




